molecular formula C16H22N2O2 B15206396 Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate

Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate

Cat. No.: B15206396
M. Wt: 274.36 g/mol
InChI Key: FRZAQCULHJDUHF-UHFFFAOYSA-N
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Description

Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate is a chemical compound that features a unique bicyclic structure. The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of stereoselective synthesis and desymmetrization processes are likely to be employed on a larger scale to ensure the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed.

Scientific Research Applications

Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate involves its interaction with specific molecular targets and pathways. The 8-azabicyclo[3.2.1]octane scaffold is known to interact with various receptors and enzymes, influencing biological processes at the molecular level . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate is unique due to its specific functional groups and the resulting biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

benzyl N-(8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate

InChI

InChI=1S/C16H22N2O2/c19-16(20-11-12-4-2-1-3-5-12)17-10-13-8-14-6-7-15(9-13)18-14/h1-5,13-15,18H,6-11H2,(H,17,19)

InChI Key

FRZAQCULHJDUHF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)CNC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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